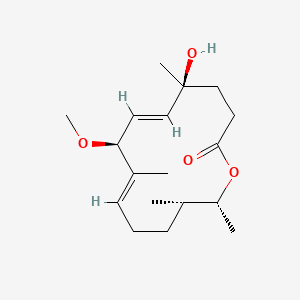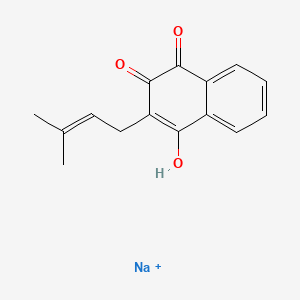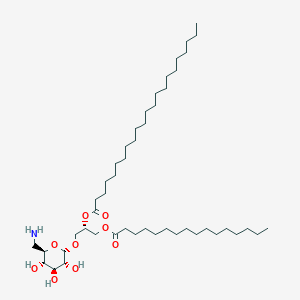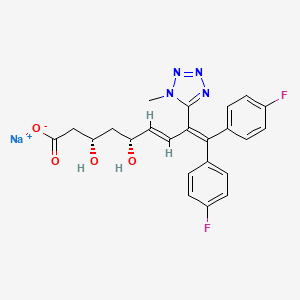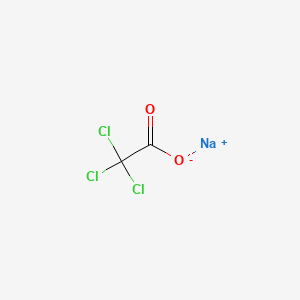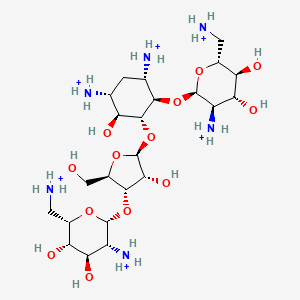
Framycetin(6+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Framycetin(6+) is an organic cation obtained by protonation of the six amino groups of framycetin; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a framycetin.
Wissenschaftliche Forschungsanwendungen
Effectiveness in Adenoiditis Therapy
Framycetin has been evaluated for its effectiveness in the combined therapy of adenoiditis in children. A study involving 67 children showed that framycetin, used as a topical therapy, enhances treatment effectiveness and compliance compared to traditional topical antibacterial preparations (Soldatskiĭ, Oa, & Ivanenko, 2014).
Application in Otorhinolaryngology
Research highlights the widespread use of framycetin in otorhinolaryngology, particularly for the treatment of acute laryngitis, post-traumatic laryngitis, rhinitis, and tracheotomy care. The stability and granulometry of framycetin in aerosol therapy were studied to optimize processing (Bellanger et al., 2001).
Treatment of Chronic Suppurative Otitis Media
A clinical trial compared the effectiveness of ototopical framycetin with other treatments for chronic suppurative otitis media in Aboriginal children. The study provided insights into its application in pediatric otolaryngological conditions (Couzos et al., 2003).
Burn Wound Treatment
Framycetin has been evaluated for its effectiveness in treating burn wounds. Studies have compared its efficacy with other topical agents like silver sulphadiazine, indicating its potential as an alternative treatment for major burns (Ahuja, Gupta, & Gur, 2009).
Repurposing for COVID-19 Therapeutics
A study explored the potential of repurposing framycetin as an inhibitor for COVID-19 therapeutics. Computational methods identified framycetin as a promising candidate compound for treating SARS-CoV-2 (Rampogu & Lee, 2021).
Treatment of Rhinosinusitis
Research on the use of framycetin sulfate in the treatment of rhinosinusitis highlights its role in local antiseptic therapy. It emphasizes the importance of framycetin sulfate, especially in the form of nasal spray, as part of multicomponent rhinosinusitis therapy (Eremin, Dyakov, & Pavlova, 2021).
Eigenschaften
Molekularformel |
C23H52N6O13+6 |
|---|---|
Molekulargewicht |
620.7 g/mol |
IUPAC-Name |
[(1S,2R,3R,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxycyclohexyl]azanium |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/p+6/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
InChI-Schlüssel |
PGBHMTALBVVCIT-VCIWKGPPSA-T |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)[NH3+])O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C[NH3+])O)O)[NH3+])O)O)[NH3+] |
Kanonische SMILES |
C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)[NH3+])OC3C(C(C(O3)CO)OC4C(C(C(C(O4)C[NH3+])O)O)[NH3+])O)O)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2S,3R,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl] acetate](/img/structure/B1262038.png)
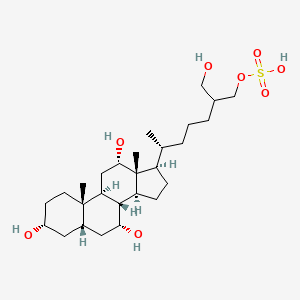
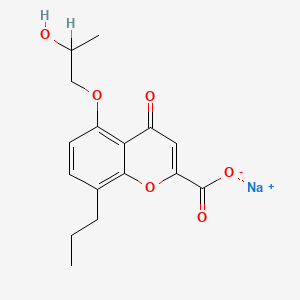
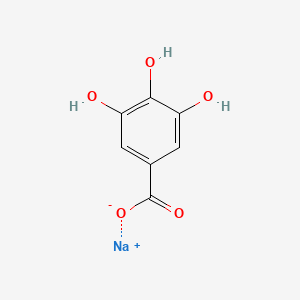

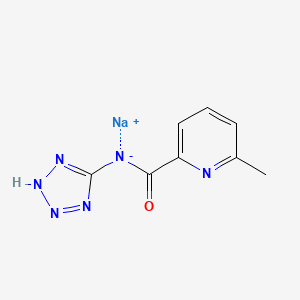
![N-(1,4,7,13,16,22-Hexaaza-3,15-bis(hydroxyethyl)-6-(1,2-dihydroxy-2-(4-(phosphonooxy)phenyl)ethyl)-11,20,21,25-tetrahydroxy-26-methyl-2,5,8,14,17,23-hexaoxotricyclo[22.3.0.0<9,13>]heptacos-18-yl)(4-(4-(4-pentyloxyphenyl)phenyl)phenyl)formamide, sodium salt](/img/structure/B1262047.png)
